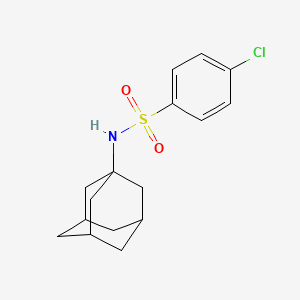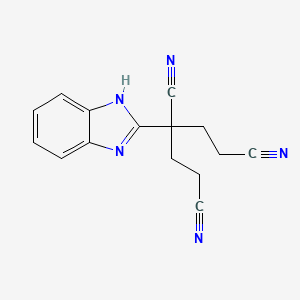
2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide is a complex organic compound. Its structure includes a cyclopropane ring, a carboxamide group, and a pyridine ring, making it a molecule of interest in various fields of chemistry and pharmacology.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide typically involves multiple steps:
Formation of the cyclopropane ring: This can be achieved through a Simmons-Smith reaction, where a zinc-copper couple reacts with diiodomethane and an alkene.
Introduction of the carboxamide group: This step involves the reaction of the cyclopropane derivative with an amine, such as 5-methylpyridin-2-amine, under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.
Analyse Chemischer Reaktionen
Types of Reactions
2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide can undergo various chemical reactions:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.
Reduction: Reduction reactions using hydrogen gas and a palladium catalyst can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, where nucleophiles replace hydrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)
Substitution: Nucleophiles such as sodium methoxide (NaOCH₃) or sodium hydride (NaH)
Major Products
Oxidation: Carboxylic acids, ketones
Reduction: Amines, alcohols
Substitution: Various substituted pyridine derivatives
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for more complex molecules in organic synthesis.
Biology: As a probe to study biological pathways involving cyclopropane and pyridine derivatives.
Medicine: Potential use as a pharmaceutical intermediate or active ingredient.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism of action of 2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity through binding interactions. The cyclopropane ring could confer rigidity to the molecule, affecting its binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2,2-dimethyl-3-(2-methylprop-1-enyl)cyclopropane-1-carboxamide: Lacks the pyridine ring, potentially altering its chemical reactivity and biological activity.
N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide: Lacks the 2,2-dimethyl and 2-methylprop-1-enyl groups, which could affect its stability and interactions.
Uniqueness
2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide is unique due to its combination of structural features, which can confer specific chemical and biological properties not found in simpler analogs.
Eigenschaften
IUPAC Name |
2,2-dimethyl-3-(2-methylprop-1-enyl)-N-(5-methylpyridin-2-yl)cyclopropane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O/c1-10(2)8-12-14(16(12,4)5)15(19)18-13-7-6-11(3)9-17-13/h6-9,12,14H,1-5H3,(H,17,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NAGQIYUNSNZTJQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C=C1)NC(=O)C2C(C2(C)C)C=C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![1-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)methyl]-N-(3'-fluoro-3-biphenylyl)-4-piperidinecarboxamide](/img/structure/B5020853.png)

![(3-methylphenyl)[(5-nitro-2-thienyl)methyl]amine](/img/structure/B5020864.png)
![N-[4-(3,4-dimethoxybenzylidene)-5-oxo-1-(2,4,6-trichlorophenyl)-4,5-dihydro-1H-pyrazol-3-yl]-3-nitrobenzamide](/img/structure/B5020868.png)

![methyl 3-[(4-{[(2-phenyl-4-quinolinyl)carbonyl]amino}benzoyl)amino]benzoate](/img/structure/B5020881.png)
![N-[6,6-dimethyl-1-(2-methylphenyl)-5,7-dihydro-4H-indazol-4-yl]-2,3,4-trimethoxybenzamide](/img/structure/B5020897.png)


![3-[(4-Methylbenzyl)sulfanyl]-6-(5-methyl-2-furyl)-6,7-dihydro[1,2,4]triazino[5,6-D][3,1]benzoxazepine](/img/structure/B5020923.png)
![N-butyl-N'-[2-(4-morpholinyl)ethyl]ethanediamide](/img/structure/B5020931.png)
![11-Benzyl-11-azatetracyclo[6.5.2.02,7.09,13]pentadeca-2,4,6-triene-10,12,14-trione](/img/structure/B5020932.png)
![[3-Methyl-4-(5-morpholin-4-ylpenta-1,3-diynyl)phenyl] benzoate;hydrochloride](/img/structure/B5020939.png)
